molecular formula C9H15NO B040023 1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone CAS No. 119102-97-5

1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone

Cat. No.: B040023
CAS No.: 119102-97-5
M. Wt: 153.22 g/mol
InChI Key: YSAQVYLPHOJPAZ-UHFFFAOYSA-N
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Description

5-Acetyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. The azabicyclo[3.2.1]octane scaffold is a core structure found in many biologically active molecules, including tropane alkaloids. These compounds are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the intramolecular cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for 5-Acetyl-1-azabicyclo[3.2.1]octane are less documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale syntheses to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5-Acetyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-1-azabicyclo[3.2.1]octane is unique due to its specific acetyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

119102-97-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-azabicyclo[3.2.1]octan-5-yl)ethanone

InChI

InChI=1S/C9H15NO/c1-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3

InChI Key

YSAQVYLPHOJPAZ-UHFFFAOYSA-N

SMILES

CC(=O)C12CCCN(C1)CC2

Canonical SMILES

CC(=O)C12CCCN(C1)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (±) 1-azabicyclo[3.2.1]oct-5-yl-N-methyl-N-methoxycarboxamide (D3) (22.0 g; 0.11 mole) in dry ether (500 ml) was cooled to -30° C. under nitrogen and treated dropwise with methyl lithium (80.0 ml of a 1.4 M solution in diethyl ether; 0.11 mole). The rate of addition was controlled to ensure that the temperature of the reaction remained below 0° C. After stirring for 1 h at -10° C. the reaction was quenched by the addition of excess glacial acetic acid, while maintaining the temperature below -10° C. The ether solution was washed with a saturated solution of potassium carbonate. After extraction of the aqueous phase with chloroform (3×200 ml) the combined organic layers were dried over sodium sulphate and concentrated in vacuo.
Name
(±) 1-azabicyclo[3.2.1]oct-5-yl-N-methyl-N-methoxycarboxamide
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22 g
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solution
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